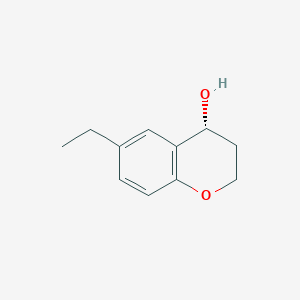

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Descripción

Propiedades

IUPAC Name |

(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYFSLDMGVADKA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1)OCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234111 | |

| Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461689-21-3 | |

| Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461689-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Typical Procedure

- The benzopyran-2-one precursor (e.g., 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one) is dissolved in an inert solvent such as toluene.

- The solution is degassed by alternating vacuum and nitrogen purging to avoid catalyst ignition during subsequent steps.

- The mixture is cooled to low temperatures (-20 to -25 °C).

- DIBAL-H (1.5 M in toluene) is added slowly over 2 hours while maintaining the low temperature.

- The reaction progress is monitored until less than 1% of the lactone remains.

- Quenching is performed by adding ethyl acetate at low temperature, followed by aqueous citric acid to neutralize the reaction mixture.

- The organic phase is washed, concentrated, and subjected to solvent exchange with methanol to isolate the alcohol product, which crystallizes upon standing.

This method yields a mixture of diastereomers, including the (4R)-isomer, and requires further purification steps such as recrystallization.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Benzopyran-2-one in toluene | Starting material dissolution |

| 2 | Vacuum/N2 purge | Degassing to prevent ignition |

| 3 | Cooling to -20 to -25 °C | Control reaction kinetics |

| 4 | DIBAL-H addition (slow, 2 h) | Stereoselective reduction |

| 5 | Ethyl acetate quench | Reaction quenching |

| 6 | Citric acid wash | Neutralization |

| 7 | Methanol solvent exchange | Isolation of alcohol |

Catalytic Hydrogenation Using Palladium on Carbon

Another widely used preparation method involves catalytic hydrogenation of benzopyran derivatives over palladium on carbon (Pd/C) under mild pressure and temperature conditions.

Key Features

- The benzopyran-4-ol precursor is dissolved in methanol.

- The solution is slowly added to Pd/C catalyst under a slight nitrogen purge to prevent catalyst ignition.

- Diisopropylamine is added to stabilize the reaction mixture.

- Hydrogenation is carried out at 45-50 psi and approximately 48 °C for 10 hours or overnight.

- The reaction progress is monitored by HPLC to ensure less than 2% lactol impurity.

- After completion, the mixture is filtered to remove the catalyst and concentrated.

- The product is isolated by solvent exchange and heating in ethyl acetate to crystallize the free base form of the compound.

This method is notable for its operational safety measures, such as nitrogen purging to prevent methanol ignition, and the use of diisopropylamine to improve reaction efficiency.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Benzopyran-4-ol in methanol | Starting material dissolution |

| 2 | Slow addition to Pd/C catalyst | Controlled catalytic hydrogenation |

| 3 | Nitrogen purge | Prevent catalyst ignition |

| 4 | Diisopropylamine addition | Reaction stabilization |

| 5 | Hydrogenation at 45-50 psi, 48 °C | Reduction of precursor |

| 6 | Filtration and concentration | Catalyst removal and isolation |

| 7 | Solvent exchange with ethyl acetate | Product crystallization |

Hydrogenation in Mixed Solvent Systems

In related benzopyran derivatives, such as nebivolol intermediates, hydrogenation has been successfully conducted in mixed solvents like ethanol and acetic acid under elevated hydrogen pressure (4.5 MPa) and moderate temperature (62 °C).

- The reaction employs palladium on carbon (7% Pd/C).

- After 24 hours of hydrogenation, the catalyst is filtered off.

- The solvent is removed by evaporation under reduced pressure.

- The residue is extracted and neutralized to isolate the hydrogenated product.

Though this method is described for fluorinated benzopyran derivatives, it is relevant as a comparative approach for preparing benzopyran alcohols like this compound.

Research Findings and Stereochemical Considerations

- The stereoselectivity of the reduction is influenced by the choice of reducing agent, temperature, and solvent.

- DIBAL-H reduction at low temperatures favors formation of the (4R)-alcohol stereoisomer.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions.

- The presence of amines such as diisopropylamine can stabilize intermediates and improve yield.

- Purification often involves crystallization from ethyl acetate or methanol to isolate the desired stereoisomer in high purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| DIBAL-H Reduction | DIBAL-H in toluene, -20 to -25 °C | High stereoselectivity, mild conditions | Requires low temperature control, sensitive to moisture |

| Catalytic Hydrogenation | Pd/C, methanol, diisopropylamine, 45-50 psi H2, 48 °C | Scalable, operationally simple | Catalyst ignition risk, longer reaction time |

| Hydrogenation in Mixed Solvent | Pd/C, ethanol/acetic acid, 4.5 MPa H2, 62 °C | Effective for related derivatives | High pressure equipment needed, longer reaction time |

This detailed analysis synthesizes information from patent literature and related research to provide a comprehensive overview of the preparation methods for this compound. The primary strategies involve stereoselective reduction of benzopyran-2-one precursors and catalytic hydrogenation, with careful control of reaction conditions to achieve the desired stereochemistry and purity.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).

Major Products

Oxidation: Formation of 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: Formation of 6-ethyl-3,4-dihydro-2H-1-benzopyran.

Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

Ethyl vs. Methoxy Substituents

- (4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1270294-60-4) replaces the ethyl group with a methoxy (-OCH₃) substituent at position 4. This polar group increases the molecular weight to 180.2 g/mol (C₁₀H₁₂O₃) and likely enhances solubility in polar solvents compared to the ethyl analog .

Ethyl vs. Dimethyl Substituents

Stereochemical Variations

Physicochemical and Spectral Properties

Melting Points and Solubility

- Ethyl and methoxy analogs lack reported melting points, but related compounds (e.g., 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives) exhibit melting points ranging from 84°C to 175°C , influenced by substituent polarity and crystal packing .

- The sulfur analog’s thiopyran ring may lower melting points due to reduced hydrogen-bonding capacity .

Spectral Characterization

- NMR and MS : Key benzopyran derivatives in –4 and 6–7 were characterized via ¹H/¹³C NMR, MS, and IR. For example, 3-(2-benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) showed distinct δ 1.25 (t, J = 7.0 Hz, CH₂CH₃) in ¹H NMR .

- X-ray and ECD : (2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol’s configuration was resolved via X-ray, while ECD spectra differentiated enantiomers .

Comparative Data Table

Actividad Biológica

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral organic compound belonging to the benzopyran class. Its unique structure, characterized by an ethyl group at the 6th position and a hydroxyl group at the 4th position, contributes to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The compound features a fused benzene and pyran ring structure, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | (4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the cyclization of 2-ethylphenol with an aldehyde or ketone in the presence of an acid catalyst under moderate temperatures (50–100 °C) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding with biological macromolecules, influencing their activity. This interaction can modulate enzyme activity and receptor function, impacting several biochemical pathways .

Potential Health Benefits

Research indicates that this compound exhibits several potential health benefits:

- Antioxidant Activity : It has shown promise in scavenging free radicals, which may help protect against oxidative stress-related diseases.

- Anti-inflammatory Properties : Studies suggest that it can inhibit inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : Some findings indicate that it may protect neuronal cells from damage caused by oxidative stress and excitotoxicity .

Study on Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with the compound compared to untreated controls .

Neuroprotection Against Glutamate-Induced Injury

In a neuroprotective study, (4R)-6-ethyl-3,4-dihydro-2H-benzopyran-4-ol demonstrated protective effects against glutamate-induced toxicity in HT22 neuronal cells. At concentrations of 25 μM and 100 μM, the compound maintained cell viability significantly better than untreated cells .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to (4R)-6-ethyl-3,4-dihydro-2H-benzopyran-4-ol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4S)-6-Ethyl-3,4-dihydro-2H-benzopyran-4-ol | Enantiomer with similar structure | Different stereochemistry affects reactivity |

| 6-Methyl-3,4-dihydro-2H-benzopyran-4-ol | Methyl group instead of ethyl | Variation in hydrophobicity and biological effects |

| 4-Hydroxy-2H-benzopyran-2-one | Different functional groups | Exhibits different reactivity due to hydroxyl placement |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.